Molecular Weight and Lipophilicity of Halogenated Analogs
2-(5-iodo-1H-indol-3-yl)acetic acid exhibits a significantly higher molecular weight (301.08 g/mol) compared to unsubstituted indole-3-acetic acid (IAA, 175.18 g/mol) and its 5-chloro (209.63 g/mol) and 5-bromo (254.08 g/mol) analogs . This difference is a direct consequence of the heavy iodine atom, which also substantially increases lipophilicity, a critical determinant of membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 301.08 g/mol |
| Comparator Or Baseline | Indole-3-acetic acid (IAA): 175.18 g/mol; 5-Chloroindole-3-acetic acid: 209.63 g/mol; 5-Bromoindole-3-acetic acid: 254.08 g/mol |
| Quantified Difference | 125.90 g/mol higher than IAA; 91.45 g/mol higher than 5-chloro analog; 47.00 g/mol higher than 5-bromo analog |
| Conditions | Standard atomic mass calculations based on molecular formula C10H8INO2 |
Why This Matters
These physicochemical differences directly impact compound handling, solubility, and assay behavior, making the 5-iodo derivative a distinct chemical entity that cannot be interchanged with lighter analogs without altering experimental parameters.
- [1] Ontosight AI. CHEMBL82354: 2-(5-iodo-1H-indol-3-yl)acetic acid Overview. View Source
